N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide

Chemical Biology Drug Discovery Chemical Probes

Procure this exclusive oxalamide scaffold (CAS 899748-66-4) to unlock novel chemical space. It features a central core with two distinct modification vectors: a 4-acetamidophenyl group and a 2-oxopyrrolidin-1-yl-propyl chain. With no existing bioactivity data, this compound is a clean slate ideal for unbiased HTS campaigns and de novo SAR studies, free from the risk of generic substitution. Its confirmed purity and ready availability for R&D ensure immediate integration into your pipeline.

Molecular Formula C17H22N4O4
Molecular Weight 346.387
CAS No. 899748-66-4
Cat. No. B2913754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
CAS899748-66-4
Molecular FormulaC17H22N4O4
Molecular Weight346.387
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O
InChIInChI=1S/C17H22N4O4/c1-12(22)19-13-5-7-14(8-6-13)20-17(25)16(24)18-9-3-11-21-10-2-4-15(21)23/h5-8H,2-4,9-11H2,1H3,(H,18,24)(H,19,22)(H,20,25)
InChIKeyOFTBGNLZEAHMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide (CAS 899748-66-4): Structural Identity & Comparator Landscape for Informed Procurement


The compound N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide (CAS 899748-66-4, molecular formula C₁₇H₂₂N₄O₄, MW 346.39 g/mol) is a fully synthetic, small-molecule oxalamide (ethanediamide) derivative. Its structure comprises a central oxalamide core unsymmetrically substituted with a 4-acetamidophenyl group on one amide nitrogen and a flexible 3-(2-oxopyrrolidin-1-yl)propyl chain on the other . This specific substitution pattern places it within a broad structural class of N,N'-disubstituted ethanediamides. An exhaustive search of the primary medicinal chemistry literature and patent databases (conducted April 2026) returned no peer-reviewed studies, bioactivity annotations in authoritative databases (PubChem, ChEMBL, BindingDB), or specific patent exemplifications detailing the biological activity, potency, or selectivity profile of this exact compound. The available information is limited to its chemical identity and listing within general screening compound vendor catalogs. Consequently, no quantitative, comparator-based evidence for differential scientific selection or procurement currently exists in the public domain.

The Inherent Risk of Assuming Interchangeability Among N,N'-Disubstituted Ethanediamide Analogs


N,N'-Disubstituted ethanediamides (oxalamides) are a therapeutically diverse scaffold class with reported activity against targets as varied as serine proteases (e.g., Factor Xa), histone deacetylases (HDACs), and various kinases [1]. The specific spatial arrangement and electronic character of the terminal substituents—in this case, the 4-acetamidophenyl group versus the 2-oxopyrrolidin-1-yl-propyl chain—are critical determinants of molecular recognition. Even minor isosteric alterations can profoundly shift a compound's selectivity and potency profile, as demonstrated in structure-activity relationship (SAR) studies of related oxalamide-based Factor Xa inhibitors where subtle modifications led to changes in inhibitory activity exceeding 100-fold [2]. Therefore, in the absence of direct experimental data, a structurally related ethanediamide analog with a similar but different substitution pattern cannot be assumed to be a functional equivalent, and generic substitution without quantitative evidence carries a high risk of experimental failure.

Quantitative Differential Evidence Summary for CAS 899748-66-4: Assessment of Publicly Available Data


Caveat Emptor: Absence of Publicly Available Biological Activity Data or Comparator Evidence for Informed Scientific Selection

As of April 30, 2026, a comprehensive multi-database search (PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, SureChEMBL, WIPO PATENTSCOPE) using the compound's CAS number, IUPAC name, canonical SMILES, and InChI Key (OFTBGNLZEAHMKZ-UHFFFAOYSA-N) returned zero hits containing quantitative biological activity data for N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide. The concept of 'differentiation' requires a quantitative baseline and comparator data, neither of which exist in the public domain for this entity. Potential sources of non-public data (e.g., corporate screening databases, third-party CRO assay records) are inaccessible for verification. Therefore, a meaningful evidence guide cannot be constructed, and any claim of quantitative differentiation over a specific analog would be purely speculative.

Chemical Biology Drug Discovery Chemical Probes

Legitimate Application Scenarios for CAS 899748-66-4 as an Uncharacterized Chemical Scaffold


Phenotypic or High-Throughput Screening (HTS) Library Expansion for Novel Chemotype Discovery

The compound's undisclosed bioactivity makes it suitable for inclusion in a diversity-oriented screening library. Its procurement adds a novel, unexplored N,N'-disubstituted ethanediamide scaffold to a screening collection, potentially uncovering new biological starting points in an unbiased, cell-based or biochemical HTS campaign.

Medicinal Chemistry as a Starting Scaffold for Structure-Activity Relationship (SAR) Exploration

For medicinal chemistry groups interested in the underexplored oxalamide chemical space, this compound can serve as a central scaffold for parallel synthesis or iterative analog generation. The two chemically distinct terminal groups provide two independent vectors for systematic chemical modification to establish a SAR around a novel biological target of interest.

In Silico Drug Discovery: Virtual Screening and Molecular Docking Studies

The well-defined, single chemical structure is valuable for computational chemistry. It can be used as a query molecule in virtual screening campaigns against a panel of therapeutic targets, where its 'negative' data status (no known bioactivity) is an asset for validating new in silico target-prediction algorithms and testing docking workflows.

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